1-Allyl-3-cyclohexylthiourea

Descripción

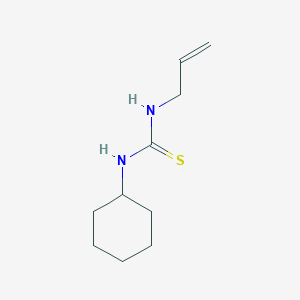

1-Allyl-3-cyclohexylthiourea is a substituted thiourea derivative with the molecular formula C₁₀H₁₇N₂S (inferred from structural analogs). Its structure comprises an allyl group (-CH₂-CH=CH₂) at the N1 position and a cyclohexyl group at the N3 position of the thiourea core (NHC(S)N). This compound belongs to the broader class of 1,3-disubstituted thioureas, which are characterized by their sulfur-containing backbone and versatile coordination properties .

Key features of thioureas include:

- Dual donor sites: The sulfur (soft donor) and nitrogen (hard donor) atoms enable metal coordination, making them valuable in catalysis and material sciences .

- Hydrogen bonding: The NH group participates in intra- and intermolecular hydrogen bonds, influencing conformational flexibility and solubility .

- Synthetic accessibility: Substituted thioureas are typically synthesized via reactions between amines and isothiocyanates under mild conditions .

Propiedades

IUPAC Name |

1-cyclohexyl-3-prop-2-enylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2S/c1-2-8-11-10(13)12-9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNXQNPNWSZTHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Allyl-3-cyclohexylthiourea can be synthesized through the reaction of allylamine with cyclohexyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .

Análisis De Reacciones Químicas

Types of Reactions: 1-Allyl-3-cyclohexylthiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, amines, under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol, amine derivatives.

Substitution: Various substituted thiourea derivatives.

Aplicaciones Científicas De Investigación

1-Allyl-3-cyclohexylthiourea has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 1-Allyl-3-cyclohexylthiourea involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound inhibits enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites, thereby preventing the breakdown of neurotransmitters.

Molecular Targets: The thiourea group interacts with metal ions and other electrophilic species, forming stable complexes that modulate biological activity.

Pathways Involved: The compound affects various biochemical pathways, including those related to oxidative stress and cellular signaling.

Comparación Con Compuestos Similares

Key observations :

- Solubility : Allyl-containing derivatives (e.g., 1-Allyl-3-(2-methoxyphenyl)thiourea) exhibit better solubility in polar solvents due to methoxy or allyl groups .

- Hydrogen bonding: Cyclohexyl derivatives may exhibit weaker intermolecular hydrogen bonding compared to aryl-substituted analogs due to non-polar substituents .

Coordination Chemistry

- Metal binding: Allyl-substituted thioureas coordinate with transition metals (e.g., Cu²⁺, Ni²⁺) via S and N donors. However, bulky cyclohexyl groups may lower binding affinity compared to smaller substituents (e.g., methyl) .

- Ligand design : Thioureas with allyl groups are explored in molecular electronics for their π-conjugation capabilities, whereas cyclohexyl derivatives are less studied in this context .

Actividad Biológica

1-Allyl-3-cyclohexylthiourea (ACHT) is an organic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

This compound has the molecular formula . It belongs to the thiourea class, known for diverse applications in medicinal chemistry. The compound can be synthesized through the reaction of allylamine with cyclohexyl isothiocyanate in solvents such as dichloromethane or ethanol under reflux conditions.

Synthetic Route

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Allylamine, Cyclohexyl isothiocyanate | Reflux in organic solvent | This compound |

Enzyme Inhibition

ACHT has been studied for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmitter breakdown, and their inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease.

- Mechanism of Action : ACHT binds to the active sites of AChE and BChE, preventing the hydrolysis of acetylcholine. This interaction is critical for enhancing cholinergic signaling in the nervous system.

Antimicrobial Activity

Research has indicated that ACHT exhibits antibacterial and antifungal properties. Its efficacy against various microbial strains makes it a candidate for developing new antimicrobial agents.

- Case Study : In a study evaluating the antibacterial effects of thiourea derivatives, ACHT demonstrated significant activity against Gram-positive bacteria, suggesting its potential use in treating bacterial infections.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of ACHT, it is beneficial to compare it with other thiourea derivatives.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound (ACHT) | ACHT Structure | AChE/BChE inhibitor; antimicrobial |

| 1-Isobutyl-3-cyclohexylthiourea | Isobutyl Structure | Moderate AChE inhibition |

| 1-(3-Chlorophenyl)-3-cyclohexylthiourea | Chlorophenyl Structure | Antifungal activity |

Potential Therapeutic Applications

This compound's diverse biological activities suggest several therapeutic applications:

- Neuroprotective Agents : Due to its AChE inhibitory properties, ACHT could be explored as a neuroprotective agent in neurodegenerative diseases.

- Antimicrobial Treatments : Its effectiveness against bacteria and fungi positions it as a potential candidate for new antimicrobial therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.